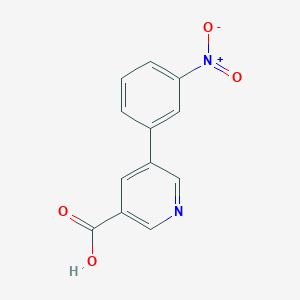

5-(3-Nitrophenyl)nicotinic acid

Description

Contextualization within Nicotinic Acid Derivatives Research

Nicotinic acid and its derivatives are a cornerstone in various fields of chemical and medical research. nih.gov Historically, nicotinic acid itself is recognized for its role in treating pellagra and its broad-spectrum lipid-modifying properties, capable of lowering atherogenic lipoproteins. nih.gov The derivatization of the nicotinic acid scaffold has led to a vast array of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antihyperlipidemic effects. nih.govnih.gov Research into nicotinic acid derivatives often focuses on modifying the pyridine (B92270) ring with various substituents to modulate their therapeutic properties and explore new pharmacological applications. The introduction of aryl groups, such as the nitrophenyl group in this case, is a common strategy to create novel chemical entities with potentially enhanced or new biological activities.

Overview of the Nitrophenyl Substituent's Role in Chemical Systems

The nitrophenyl group is a significant functional moiety in organic synthesis and medicinal chemistry. The nitro group is strongly electron-withdrawing, which can profoundly influence the electronic properties of the molecule it is attached to. This can affect the reactivity of the compound and its potential interactions with biological targets. In drug discovery, the nitro group has been incorporated into various therapeutic agents. Furthermore, the nitro group can serve as a synthetic handle, as it can be readily reduced to an amino group, allowing for further derivatization and the creation of a diverse library of compounds from a single nitrated intermediate.

Scope and Research Trajectories for 5-(3-Nitrophenyl)nicotinic Acid

Currently, 5-(3-Nitrophenyl)nicotinic acid is primarily categorized as a fine chemical and a building block for organic synthesis. Its primary research trajectory appears to be as an intermediate in the synthesis of more complex molecules. The structure, combining the biologically relevant nicotinic acid core with a reactive nitrophenyl group, makes it a valuable precursor for creating novel compounds for screening in drug discovery programs.

While specific, in-depth research studies focusing exclusively on the biological activities of 5-(3-Nitrophenyl)nicotinic acid are not widely published, its synthesis is of interest. The most probable synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki coupling. researchgate.net This reaction would typically involve the coupling of a 5-halonicotinic acid derivative, such as 5-bromonicotinic acid, with 3-nitrophenylboronic acid. researchgate.net The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds between aromatic rings. libretexts.org

Future research on 5-(3-Nitrophenyl)nicotinic acid could diverge in several directions. One path is its utilization as a foundational scaffold to generate a library of derivatives by modifying the carboxylic acid group or by reducing the nitro group to an amine and then performing further chemical transformations. These new compounds could then be screened for a wide range of biological activities, leveraging the known pharmacological profiles of both nicotinic acid and nitroaromatic compounds. Another potential avenue of research could be in the field of materials science, where biaryl compounds are of interest for the development of novel polymers or functional materials.

Compound Data

| Property | Value |

| Chemical Name | 5-(3-Nitrophenyl)nicotinic acid |

| CAS Number | 898907-67-0 |

| Molecular Formula | C12H8N2O4 |

| Molecular Weight | 244.21 g/mol |

| Canonical SMILES | O=C(O)c1cncc(-c2cccc(N+[O-])c2)c1 |

| InChI Key | SCCBPJUNKJQITD-UHFFFAOYSA-N |

| MDL Number | MFCD06410280 |

| Purity | Typically ≥95.0% |

Synthetic Routes to 5-(3-Nitrophenyl)nicotinic Acid: A Detailed Examination

The synthesis of 5-(3-nitrophenyl)nicotinic acid, a key structural motif in various areas of chemical research, necessitates a strategic approach to its molecular architecture. This article delves into the synthetic methodologies and strategies employed for the preparation of this compound and its analogues, focusing on retrosynthetic analysis, precursor chemistry, and key reaction classes including direct synthesis, cross-coupling, and condensation reactions.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-nitrophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)10-4-9(6-13-7-10)8-2-1-3-11(5-8)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCBPJUNKJQITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611258 | |

| Record name | 5-(3-Nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898907-67-0 | |

| Record name | 5-(3-Nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Characterization of 5 3 Nitrophenyl Nicotinic Acid and Derivatives

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic analysis provides the primary evidence for the molecular structure of 5-(3-Nitrophenyl)nicotinic acid, with each technique offering a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon and proton environments within a molecule. While specific spectral data for 5-(3-Nitrophenyl)nicotinic acid is not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts: a 3-substituted pyridine (B92270) ring and a 1,3-disubstituted nitrophenyl ring. lookchem.comhmdb.cahmdb.cachemicalbook.com

¹H-NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the protons on both the pyridine and the nitrophenyl rings.

Pyridine Ring Protons: The protons on the nicotinic acid moiety (H-2, H-4, H-6) are anticipated to appear in the downfield region, typically between δ 8.0 and 9.5 ppm, due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. hmdb.cahmdb.ca The H-2 proton, being ortho to the nitrogen, would likely be the most deshielded. The coupling patterns would reveal their relative positions, with meta coupling expected between H-2, H-4, and H-6.

Nitrophenyl Ring Protons: The protons on the 3-nitrophenyl group would also reside in the aromatic region (δ 7.5-8.5 ppm). The strong electron-withdrawing nature of the nitro group would significantly influence their chemical shifts, causing them to appear downfield compared to unsubstituted benzene. The splitting patterns would correspond to their positions relative to each other and the point of attachment to the pyridine ring.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift, typically above δ 12.0 ppm, and may be exchangeable with D₂O. acs.org

¹³C-NMR Spectroscopy: The carbon spectrum provides information on the different carbon environments.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring are expected in the range of δ 120-155 ppm. The carbons directly attached to the nitrogen (C-2 and C-6) and the carbon bearing the carboxylic acid (C-3) would be significantly deshielded.

Nitrophenyl Ring Carbons: The carbons of the nitrophenyl ring would also appear in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitro group (C-3') would be highly deshielded, while the ipso-carbon attached to the pyridine ring would also show a characteristic shift.

Carboxyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to have the most downfield shift, typically in the range of δ 165-175 ppm.

| Predicted ¹H-NMR Chemical Shifts (ppm) | Predicted ¹³C-NMR Chemical Shifts (ppm) |

| Assignment | δ (ppm) |

| Pyridine H-2, H-6 | 9.0 - 9.3 |

| Pyridine H-4 | 8.2 - 8.5 |

| Nitrophenyl Protons | 7.5 - 8.5 |

| Carboxylic Acid -OH | >12.0 |

| Note: This table represents predicted values based on analogous structures and general NMR principles. Actual experimental values may vary. |

FTIR spectroscopy is used to identify the functional groups present in 5-(3-Nitrophenyl)nicotinic acid by detecting the vibrational frequencies of its bonds. The spectrum would be characterized by absorptions corresponding to the carboxylic acid, the nitro group, and the two aromatic rings. researchgate.netnih.govjocpr.comncat.edu

Key expected vibrational bands include:

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer. jocpr.com

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid. researchgate.net

C=C and C=N Stretches: Aromatic ring stretching vibrations for both the phenyl and pyridine rings are expected in the 1450-1600 cm⁻¹ region.

N-O Stretches (Nitro Group): Two distinct and strong bands are characteristic of the nitro group: an asymmetric stretching vibration around 1520-1550 cm⁻¹ and a symmetric stretching vibration around 1340-1360 cm⁻¹. researchgate.net

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group are expected in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.

| FTIR Data | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 2500-3300 (broad) |

| Aromatic C-H Stretch | >3000 |

| Carboxylic Acid C=O Stretch | 1680-1710 |

| Nitro Group N-O Asymmetric Stretch | 1520-1550 |

| Aromatic C=C/C=N Stretch | 1450-1600 |

| Nitro Group N-O Symmetric Stretch | 1340-1360 |

| Carboxylic Acid C-O Stretch | 1210-1320 |

| Note: This table represents expected vibrational frequencies based on standard FTIR correlation tables and data from analogous compounds. researchgate.netjocpr.comresearchgate.net |

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of 5-(3-Nitrophenyl)nicotinic acid. High-resolution mass spectrometry (HR-MS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₂H₈N₂O₄. The theoretical exact mass is 244.0484. bldpharm.comossila.com

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis and purification of such compounds. researchgate.netnih.gov In ESI-MS (Electrospray Ionization Mass Spectrometry), the compound would be expected to be detected as the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 245.0557.

Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern, providing further structural confirmation. Expected fragmentation pathways for the [M+H]⁺ ion would include:

Loss of a water molecule (H₂O, 18 Da).

Loss of the carboxyl group as CO₂ (44 Da) or the COOH radical (45 Da).

Loss of the nitro group (NO₂, 46 Da).

Cleavage of the C-C bond between the two aromatic rings.

Fragmentation of the pyridine ring, as seen in the mass spectrum of nicotinic acid, which shows a prominent peak at m/z 80 after loss of the carboxyl group. myfoodresearch.commassbank.eu

| Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula | C₁₂H₈N₂O₄ |

| Molecular Weight | 244.20 g/mol bldpharm.comossila.com |

| Predicted [M+H]⁺ (m/z) | 245.0557 |

| Predicted Key Fragments (loss from [M+H]⁺) | -COOH, -NO₂, -CO₂ |

| Note: This table includes calculated and predicted values based on the compound's structure. |

UV/Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 5-(3-Nitrophenyl)nicotinic acid is expected to be a composite of the transitions originating from the nicotinic acid and nitrophenyl chromophores. nih.govstarna.comnist.gov

The key electronic transitions are π → π* and n → π*.

π → π transitions:* These are high-energy transitions associated with the conjugated π-systems of both aromatic rings. They are expected to result in strong absorption bands, likely below 300 nm. The extended conjugation between the two rings may cause a bathochromic (red) shift compared to the individual parent molecules.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygens of the carboxyl and nitro groups) to an anti-bonding π* orbital. These transitions are typically weaker in intensity.

The spectrum of nicotinic acid shows characteristic peaks around 213 nm and 261 nm. starna.com 3-Nitrophenol, a related chromophore, shows a strong absorption band around 330-340 nm in neutral or basic solution. researchgate.net Therefore, 5-(3-Nitrophenyl)nicotinic acid is expected to exhibit complex absorption bands across the 200-350 nm range.

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) are powerful surface-sensitive techniques for probing the elemental composition and electronic structure. While no specific data exists for 5-(3-Nitrophenyl)nicotinic acid, the expected spectra can be inferred.

XPS would provide core-level spectra for C 1s, N 1s, and O 1s.

C 1s: The C 1s spectrum would be complex, with distinct peaks for carbons in different chemical environments: C-C/C-H in the aromatic rings, C-N in the pyridine ring, C-NO₂ on the phenyl ring, and the C=O of the carboxylic acid. The carboxyl carbon would have the highest binding energy.

N 1s: Two distinct peaks in the N 1s region would be a key confirmation of the structure. A peak at lower binding energy (~400 eV) would correspond to the pyridine nitrogen, while a peak at a significantly higher binding energy (~406 eV) would be characteristic of the nitrogen in the nitro group.

O 1s: The O 1s spectrum would show two overlapping peaks corresponding to the two oxygen environments: the C=O and C-OH of the carboxylic acid and the two equivalent oxygens of the nitro group.

NEXAFS spectroscopy, particularly at the N K-edge, would also be highly informative. It would show distinct π* resonances for the pyridine nitrogen and the nitro group nitrogen, providing information on the orientation of the molecule on a surface.

X-ray Diffraction Analysis for Crystal and Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although the crystal structure of 5-(3-Nitrophenyl)nicotinic acid has not been reported, analysis of related structures like nicotinic acid and bipyridine carboxylic acids allows for well-founded predictions. nih.govnanomegas.comnih.gov

It is highly probable that 5-(3-Nitrophenyl)nicotinic acid would crystallize in a centrosymmetric space group. Key structural features would include:

Hydrogen Bonding: The carboxylic acid groups would likely form strong intermolecular hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids, including nicotinic acid itself. nanomegas.com

The collection of crystallographic data, such as unit cell parameters (a, b, c, α, β, γ) and space group, would provide a unique fingerprint for this specific crystalline form. For example, nicotinic acid crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.19 Å, b = 11.74 Å, c = 7.28 Å, and β = 112.45º. nanomegas.com

Computational and Theoretical Investigations of 5 3 Nitrophenyl Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These theoretical methods can elucidate geometric parameters, electronic properties, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Methods for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For a molecule like 5-(3-Nitrophenyl)nicotinic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its most stable three-dimensional arrangement, known as geometry optimization. researchgate.netmdpi.comresearchgate.net This process finds the minimum energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net These optimized geometries are crucial for accurately calculating other electronic properties. mdpi.comaalto.finih.gov

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov For 5-(3-Nitrophenyl)nicotinic acid, analysis of the spatial distribution of these orbitals would reveal which parts of the molecule—the nicotinic acid ring, the phenyl ring, or the nitro group—are the primary sites for electron donation and acceptance.

Mulliken Charge Distribution Analysis and Active Center Identification

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons among its atoms. uni-muenchen.deresearchgate.netstackexchange.com This analysis helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) centers within the molecule. researchgate.net In 5-(3-Nitrophenyl)nicotinic acid, one would expect the electronegative oxygen and nitrogen atoms to carry negative charges, while the carbon atoms bonded to them and the hydrogen atoms would likely exhibit positive charges. researchgate.netresearchgate.net This information is vital for understanding intermolecular interactions and predicting the most probable sites for chemical reactions. However, it's known that Mulliken charges can be highly dependent on the basis set used in the calculation. uni-muenchen.de

Prediction of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to denote different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net For 5-(3-Nitrophenyl)nicotinic acid, the MEP would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups and the nitrogen of the pyridine (B92270) ring, with positive potential near the hydrogen atoms.

Theoretical Estimation of Ionization Potential and Electron Affinity

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state, while Electron Affinity (EA) is the energy released when an electron is added. purdue.eduucf.edu According to Koopman's theorem, the IP can be approximated as the negative of the HOMO energy (-EHOMO), and the EA can be approximated as the negative of the LUMO energy (-ELUMO). These parameters provide fundamental insights into the molecule's reactivity and its ability to participate in charge-transfer processes. nih.govresearchgate.net More accurate values can be obtained by calculating the energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA). science.gov

Data Tables

As no specific computational studies for 5-(3-Nitrophenyl)nicotinic acid have been published, data tables for its theoretical properties cannot be generated at this time.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools in computational chemistry that allow for the examination of molecular structures and interactions at an atomic level. These methods are instrumental in predicting the behavior of molecules, understanding their properties, and guiding the design of new compounds with specific functions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or enzyme. This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode.

While specific molecular docking studies on 5-(3-nitrophenyl)nicotinic acid are not readily found, research on other nicotinic acid derivatives highlights the utility of this approach. For instance, studies on nicotinic acid-derived acylhydrazones have employed molecular docking to understand their antibacterial mechanisms. mdpi.com In one such study, derivatives were docked into the active site of Escherichia coli Nitroreductase, an enzyme implicated in the activity of nitroaromatic compounds. mdpi.com The results indicated that the binding affinity was influenced by the specific substituents on the nicotinic acid scaffold. mdpi.com

A hypothetical molecular docking study of 5-(3-nitrophenyl)nicotinic acid would involve:

Preparation of the Ligand: The 3D structure of 5-(3-nitrophenyl)nicotinic acid would be generated and optimized for its lowest energy conformation.

Selection and Preparation of the Target: A biologically relevant protein target would be identified. For a compound with a nitrophenyl group, a nitroreductase enzyme could be a plausible target. The 3D structure of the protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the receptor, and various conformations and orientations would be sampled.

Analysis of Results: The results would be analyzed based on scoring functions that estimate the binding energy. The interactions between the ligand and the amino acid residues of the target, such as hydrogen bonds and hydrophobic interactions, would be visualized and examined.

The following table illustrates the type of data that would be generated in a molecular docking study.

Table 1: Illustrative Molecular Docking Results for a Nicotinic Acid Derivative

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

|---|

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex compared to the static view offered by molecular docking. MD simulations track the movements of atoms and molecules over time, allowing for the study of the stability of the binding pose, the conformational changes in the protein and ligand upon binding, and the calculation of binding free energies.

The simulation of binding properties for a compound like 5-(3-nitrophenyl)nicotinic acid would follow these general steps:

System Setup: The docked complex from the molecular docking study would be placed in a simulated environment, typically a box of water molecules with ions to mimic physiological conditions.

Simulation Run: The system would be subjected to a series of calculations that solve Newton's equations of motion for every atom, generating a trajectory of the system's behavior over a specific time period (nanoseconds to microseconds).

Analysis of Trajectory: The resulting trajectory would be analyzed to understand the dynamics of the interaction. This includes monitoring the root-mean-square deviation (RMSD) to assess the stability of the complex, analyzing the hydrogen bond network, and identifying key residues that maintain the interaction.

These simulations can reveal the mechanism of binding and unbinding, providing a deeper understanding of the interaction than docking alone.

The arrangement of molecules in a crystal, known as molecular packing, is determined by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. The study of crystal structures provides valuable information about the conformation of the molecule and the non-covalent interactions that govern its solid-state properties.

While the crystal structure of 5-(3-nitrophenyl)nicotinic acid is not described in the searched literature, a study on the closely related compound, 2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate , provides insight into the supramolecular structures formed by such molecules. nih.gov In the crystal of this analogue, the molecules are linked by a combination of N-H···O, O-H···O, and O-H···N hydrogen bonds. nih.gov These interactions involve the amide group, the nitro group, and the water molecule of crystallization, leading to the formation of a chain of edge-fused rings. nih.gov

The analysis of molecular packing in the crystalline phase of a nitrophenyl-substituted nicotinic acid derivative would involve:

Single-Crystal X-ray Diffraction: This experimental technique is used to determine the precise three-dimensional arrangement of atoms in a crystal.

Identification of Supramolecular Synthons: A synthon is a structural unit within a molecule that is responsible for forming intermolecular interactions. In the case of nicotinic acid derivatives, common synthons involve the carboxylic acid and pyridine nitrogen.

Analysis of Intermolecular Interactions: The types and geometries of hydrogen bonds, halogen bonds, and other non-covalent interactions are analyzed to understand how they direct the assembly of molecules into a specific crystal lattice.

The following table summarizes the crystallographic data for the analogous compound, 2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate. nih.gov

Table 2: Crystallographic Data for 2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₈ClN₃O₃·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

This analysis of a related structure demonstrates the importance of the nitro group and the amide/acid functional groups in directing the solid-state architecture of these compounds through a network of hydrogen bonds.

Reactivity and Chemical Transformations of 5 3 Nitrophenyl Nicotinic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes reactions typical of aromatic carboxylic acids. These transformations are fundamental for creating a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Standard esterification procedures can be applied to 5-(3-nitrophenyl)nicotinic acid. For instance, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents can yield the corresponding esters. A general method for the esterification of nicotinic acid involves heating it with a water-immiscible monohydroxy aliphatic alcohol at reflux temperature. For alcohols with boiling points above 200°C, an inert solvent like xylene can be added to control the reaction temperature between 135°C and 200°C.

Another key transformation is the formation of amides. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using a variety of modern coupling reagents is a common and efficient method. A process for producing nicotinamide (B372718) from nicotinic acid involves reacting it with urea (B33335) at temperatures ranging from 180°C to over 250°C. This reaction can be facilitated by the addition of ammonia (B1221849).

The following table summarizes common reactions of the carboxylic acid moiety:

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide |

| Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Amide Formation | Urea, Heat (180-250°C), optional NH₃ | Amide |

Transformations of the Pyridine (B92270) Nitrogen

The nitrogen atom in the pyridine ring of 5-(3-nitrophenyl)nicotinic acid possesses a lone pair of electrons, making it nucleophilic and basic. This allows for reactions at the nitrogen center, which can modulate the electronic properties and biological activity of the molecule.

A common transformation is the formation of N-oxides. Oxidation of the pyridine nitrogen can be accomplished using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide. The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, altering the molecule's polarity, solubility, and potential for hydrogen bonding. Nicotinic acid N-oxide itself is a stable compound and can act as a ligand in the formation of metal complexes.

Chemical Modifications of the Nitrophenyl Substituent

The nitrophenyl group presents a key site for chemical modification, with the nitro functionality being particularly amenable to a variety of transformations.

Reduction of the Nitro Group (e.g., to Amino Functionality)

The reduction of the nitro group to an amino group is a synthetically valuable transformation, as it converts a strongly electron-withdrawing group into an electron-donating one, significantly altering the electronic and steric properties of the molecule. This transformation opens up a plethora of further derivatization possibilities at the newly formed amino group.

A variety of methods can be employed for the reduction of aromatic nitro compounds. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common and efficient method. Another widely used approach involves the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. More recently, milder and more selective reagents have been developed, for example, the use of sodium borohydride (B1222165) in the presence of a transition metal complex like tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄]. This method allows for the reduction of nitroarenes to their corresponding amines in an ethanol (B145695) solvent at room temperature.

The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule, such as the carboxylic acid or the pyridine ring. The resulting 5-(3-aminophenyl)nicotinic acid is a key intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents.

The following table outlines several common methods for the reduction of aromatic nitro groups:

| Reagent(s) | Conditions | Product |

| H₂, Pd/C or Raney Ni | Hydrogen atmosphere | Amine |

| Fe, Acetic Acid | Reflux | Amine |

| SnCl₂, HCl | - | Amine |

| NaBH₄, Ni(PPh₃)₄ | Ethanol, Room Temperature | Amine |

Formation of Metal Complexes and Coordination Compounds

The presence of both a carboxylic acid group and a pyridine nitrogen atom in 5-(3-nitrophenyl)nicotinic acid makes it an excellent candidate as a ligand for the formation of metal complexes and coordination compounds. The pyridine nitrogen can coordinate to a metal center, while the carboxylate group can act as a mono- or bidentate ligand, leading to the formation of a variety of coordination architectures, including discrete molecules, one-dimensional chains, and higher-dimensional networks. The specific structure of the resulting complex will depend on the metal ion, the reaction conditions, and the presence of any ancillary ligands.

Role as a Synthetic Intermediate in Complex Organic Synthesis

5-(3-Nitrophenyl)nicotinic acid serves as a valuable synthetic intermediate for the construction of more complex organic molecules. The three distinct functional regions of the molecule allow for a programmed, stepwise modification, enabling the synthesis of a wide range of derivatives with tailored properties.

The reduction of the nitro group to an amine, as detailed in section 5.3.1, is a pivotal step. The resulting 5-(3-aminophenyl)nicotinic acid can then undergo a multitude of reactions at the amino group, such as acylation, alkylation, arylation, or diazotization followed by substitution. These reactions, in combination with transformations at the carboxylic acid and pyridine nitrogen, provide access to a diverse chemical space. For example, the synthesis of novel amide derivatives as potential uncompetitive inhibitors of 6-phosphogluconate dehydrogenase has been reported, which involved the reduction of a nitro group on a related scaffold. Although direct examples for 5-(3-nitrophenyl)nicotinic acid are not prevalent in the searched literature, its structural motifs are found in various biologically active compounds, suggesting its potential as a building block in drug discovery programs.

Biological Activities and Pharmacological Research of Nitrophenyl Substituted Nicotinic Acid Derivatives

Antimicrobial and Antifungal Properties

The unique chemical structure of nitrophenyl-substituted nicotinic acid derivatives has prompted investigations into their potential as antimicrobial and antifungal agents. The presence of the nitro group, in particular, is a key feature that can influence their biological activity.

Antibacterial Activity

Derivatives of nicotinic acid have been the subject of research for their antibacterial properties. For instance, a series of acylhydrazones derived from nicotinic acid have demonstrated promising activity against Gram-positive bacteria. nih.gov Two compounds from this series were particularly effective, with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 15.62 µg/mL. nih.gov One of these compounds showed an MIC of 7.81 µg/mL against the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300. nih.gov Another derivative was highly active against Staphylococcus epidermidis ATCC 12228, with an MIC of 1.95 µg/mL. nih.gov

However, it is important to note that the substitution pattern plays a crucial role. In one study, structurally related compounds featuring a 5-nitrophenyl moiety did not exhibit any antimicrobial activity, suggesting that the specific arrangement of functional groups is critical for antibacterial efficacy. nih.gov In contrast, other research on nicotinamides has shown that different derivatives can be effective against both Gram-positive and Gram-negative bacteria. For example, one nicotinamide (B372718), NC 5, was most effective against Gram-positive bacteria at a concentration of 0.03 mM. mdpi.com Another compound, NC 3, significantly inhibited the growth of the Gram-negative bacteria Pseudomonas aeruginosa and Klebsiella pneumoniae at a concentration of 0.016 mM. mdpi.com

Table 1: Antibacterial Activity of Selected Nicotinic Acid Derivatives

| Compound/Derivative | Target Bacteria | Activity (MIC/Concentration) |

|---|---|---|

| Acylhydrazone Derivative 1 | Staphylococcus epidermidis ATCC 12228 | 1.95 µg/mL nih.gov |

| Acylhydrazone Derivative 2 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 µg/mL nih.gov |

| NC 5 (Nicotinamide) | Gram-positive bacteria | 0.03 mM mdpi.com |

| NC 3 (Nicotinamide) | Pseudomonas aeruginosa | 0.016 mM mdpi.com |

| NC 3 (Nicotinamide) | Klebsiella pneumoniae | 0.016 mM mdpi.com |

Antifungal Activity

The exploration of nicotinic acid derivatives extends to their potential as antifungal agents. Research has shown that nicotinamide derivatives can possess antifungal properties. nih.gov For example, a series of novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety were synthesized and tested for their in vitro antifungal activities against G. zeae, F. oxysporum, and C. mandshurica. nih.gov The results indicated that these compounds exhibited weak to moderate antifungal activities. nih.gov

Furthermore, studies on N-(thiophen-2-yl) nicotinamide derivatives have demonstrated their fungicidal potential. mdpi.com Several of these compounds showed good fungicidal activities against cucumber anthracnose (Colletotrichum orbiculare) and excellent activities against cucumber downy mildew (Pseudoperonospora cubensis). mdpi.com

Table 2: Antifungal Activity of Selected Nicotinamide Derivatives

| Compound/Derivative | Target Fungi | Activity |

|---|---|---|

| Nicotinamide derivatives with 1,3,4-oxadiazole | G. zeae, F. oxysporum, C. mandshurica | Weak to moderate antifungal activities nih.gov |

| N-(thiophen-2-yl) nicotinamide derivatives | Colletotrichum orbiculare (cucumber anthracnose) | Good fungicidal activity mdpi.com |

| N-(thiophen-2-yl) nicotinamide derivatives | Pseudoperonospora cubensis (cucumber downy mildew) | Excellent fungicidal activity mdpi.com |

Role of Nitroreductase Enzymes in Bioactivation

The biological activity of many nitroaromatic compounds, including nitrophenyl-substituted nicotinic acid derivatives, is often dependent on the metabolic reduction of the nitro group. researchgate.net This bioactivation process is catalyzed by a class of enzymes known as nitroreductases. researchgate.netscielo.br These enzymes are found in various organisms, including bacteria and protozoa, as well as in mammalian cells. researchgate.netscielo.br

Nitroreductases catalyze the reduction of the nitro group through either a one-electron or a two-electron transfer mechanism. researchgate.net The one-electron reduction pathway can lead to the formation of a nitro radical anion, which can then be re-oxidized by molecular oxygen in a futile cycle, generating reactive oxygen species. The two-electron reduction pathway, often considered the key activation step for antimicrobial activity, leads to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. researchgate.net These reduced metabolites are often highly reactive and can exert cytotoxic effects by damaging cellular macromolecules, including DNA. scielo.br The selective expression of certain nitroreductases in specific pathogens can provide a basis for the selective toxicity of these compounds. scielo.br For instance, the efficacy of the drug niclosamide, which contains a nitrophenyl group, has been linked to its bioactivation by the nitroreductase Cnr and the enzyme CYP1A1 in Salmonella species. researchgate.net

Anticancer and Antiproliferative Effects

In addition to their antimicrobial properties, nitrophenyl-substituted nicotinic acid derivatives have garnered significant interest in the field of oncology for their potential as anticancer agents.

Inhibition of Cell Proliferation and Induction of Apoptosis Mechanisms

Several studies have highlighted the ability of nicotinic acid derivatives to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. For example, a novel nicotinic acid derivative, compound 5c, demonstrated potent cytotoxic activity against HCT-15 and PC-3 cancer cell lines. nih.gov This compound was found to induce apoptosis, as evidenced by a 4.3-fold increase in the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

Similarly, N-(4'-nitrophenyl)-l-prolinamides have been synthesized and evaluated for their cytotoxic effects against various human carcinoma cell lines. nih.govnih.gov These compounds exhibited significant tumor inhibitory activities. nih.gov For instance, compound 4a showed a high percentage of cell inhibition (95.41 ± 0.67%) against the A549 lung cancer cell line at a concentration of 100 µM. nih.govnih.gov Another derivative, 4u, also displayed strong antineoplastic potencies against A549 and HCT-116 cell lines. nih.govnih.gov

Table 3: Antiproliferative and Apoptotic Effects of Selected Derivatives

| Compound/Derivative | Cancer Cell Line | Effect |

|---|---|---|

| Compound 5c (Nicotinic acid derivative) | HCT-15, PC-3 | Cytotoxic, 4.3-fold increase in caspase-3 nih.gov |

| Compound 4a (N-(4'-nitrophenyl)-l-prolinamide) | A549 (lung cancer) | 95.41 ± 0.67% cell inhibition at 100 µM nih.govnih.gov |

| Compound 4u (N-(4'-nitrophenyl)-l-prolinamide) | A549, HCT-116 | Strong antineoplastic potency nih.govnih.gov |

Interaction with DNA and Other Biological Targets

The anticancer activity of nitrophenyl-substituted nicotinic acid derivatives can be attributed to their interaction with various biological targets, including DNA and key enzymes involved in cancer cell survival and proliferation. The presence of the electron-withdrawing nitro group on the aromatic ring creates favorable conditions for interactions with biological macromolecules. scielo.br These interactions can occur through mechanisms such as nucleophilic addition and electron transfer. scielo.br

Some nicotinamide derivatives have been shown to inhibit key metabolic enzymes in cancer cells. For example, compound 19n, a derivative of N-(1,3,4-thiadiazol-2-yl)amide, was identified as an uncompetitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD), an important enzyme in the pentose (B10789219) phosphate (B84403) pathway. acs.orgacs.org Inhibition of 6PGD by this compound led to a decrease in the production of NADPH and ribulose-5-phosphate (Ru-5-P), a precursor for nucleic acid synthesis. acs.orgacs.org Consequently, a decrease in DNA synthesis was observed in A549 cells treated with this inhibitor. acs.orgacs.org Furthermore, some nitrophenyl-containing compounds have been found to exert their effects by disrupting the oligomerization of their target enzymes in a substrate-dependent manner. acs.orgacs.org

Enzyme Inhibition Studies

Research into the derivatives of nicotinic acid has uncovered significant potential in the regulation of metabolic enzymes, particularly those involved in carbohydrate digestion.

α-Amylase and α-Glucosidase Inhibition for Metabolic Regulation

The inhibition of enzymes like α-amylase and α-glucosidase is a key strategy in managing postprandial hyperglycemia. Pancreatic α-amylase is a crucial enzyme that hydrolyzes dietary carbohydrates into simpler sugars, which are then further broken down by α-glucosidases into glucose for absorption. nih.gov Delaying this process can help regulate blood sugar levels. nih.gov

A 2024 study on a library of novel nicotinic acid derivatives demonstrated their potential as inhibitors of these enzymes. nih.gov While not all derivatives showed equal potency, specific compounds exhibited significant inhibitory activity. For instance, compound 44 was a notable inhibitor of α-amylase, showing a remarkable 72% enzyme inactivation level, which surpassed the standard drug, Acarbose. nih.gov In the case of α-glucosidase, compounds 35 and 39 showed inhibitory values comparable to Acarbose and achieved a high degree of enzyme inhibition at saturation (around 80-90%). nih.gov These findings highlight that modifications to the nicotinic acid scaffold can produce potent inhibitors for key metabolic enzymes.

Table 1: α-Amylase and α-Glucosidase Inhibition by Nicotinic Acid Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 8 | α-Amylase | 20.5 | nih.gov |

| 44 | α-Amylase | 58.1 | nih.gov |

| 35 | α-Glucosidase | 32.9 | nih.gov |

| 39 | α-Glucosidase | 26.4 | nih.gov |

| Acarbose (Standard) | α-Amylase / α-Glucosidase | - | nih.gov |

Noncompetitive Inhibition Mechanisms

Understanding the mechanism of enzyme inhibition is crucial for drug development. Mechanistic studies on the most promising nicotinic acid derivatives from the aforementioned library revealed that they function as noncompetitive inhibitors for both α-amylase and α-glucosidase. nih.gov Unlike competitive inhibitors that bind to the enzyme's active site, noncompetitive inhibitors bind to a different site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. This mode of inhibition can offer advantages for regulating enzyme function. nih.gov

Receptor Ligand Binding Investigations

Nicotinic acid and its derivatives are also examined for their ability to interact with various receptors, including the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are critical in neurotransmission.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Affinity and Antagonism

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine. wikipedia.orgusp.br They are widely distributed throughout the central and peripheral nervous systems and are involved in numerous physiological processes, including muscle contraction, cognitive function, and inflammation. wikipedia.orgnih.gov The nAChR contains binding sites for acetylcholine and other ligands, including agonists like nicotine (B1678760) and antagonists like certain snake venom α-neurotoxins, which block the receptor's function. wikipedia.orgnih.gov

While the nicotinic acid scaffold is a subject of broad pharmacological interest, specific studies detailing the binding affinity or direct antagonistic activity of 5-(3-Nitrophenyl)nicotinic acid at nAChRs are not prominent in the available literature. However, the general class of nAChR antagonists is known to interfere with the transmission of signals in the sympathetic and parasympathetic systems, making them valuable tools in pharmacology and potential therapeutic agents. wikipedia.orgnih.gov The investigation of nicotinic acid derivatives as ligands for nAChRs remains an area of interest for modulating neuro-inflammatory processes and pain. nih.gov

Anti-inflammatory and Analgesic Potentials

Derivatives of nicotinic acid have been synthesized and evaluated for their potential to alleviate inflammation and pain.

Research has shown that certain nicotinic acid derivatives possess significant anti-inflammatory and analgesic properties. researchgate.netnih.gov A study involving a series of N-acylarylhydrazone derivatives of nicotinic acid demonstrated that compounds with a 2-bromophenyl substituent displayed noteworthy analgesic and anti-inflammatory effects when compared to the reference drug, mefenamic acid. researchgate.netnih.gov Specifically, compound 4c from this series was identified as the most potent, exhibiting a strong dual anti-inflammatory and analgesic profile. researchgate.net The analgesic activity was assessed using the acetic acid-induced writhing test in mice, while the anti-inflammatory effect was measured via the carrageenan-induced paw edema model. researchgate.netresearchgate.net These findings suggest that the nature of the substituent on the nicotinic acid core is a key determinant of its pharmacological efficacy. chemistryjournal.net

Table 2: Anti-inflammatory and Analgesic Activity of Nicotinic Acid Derivatives

| Compound | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Inhibition of Edema) | Reference |

|---|---|---|---|

| 4a | 56.5% | 52.1% | researchgate.net |

| 4c | 69.8% | 61.3% | researchgate.net |

| 4d | 62.3% | 58.7% | researchgate.net |

| Mefenamic Acid (Standard) | 75.3% | 65.4% | researchgate.net |

Antioxidant Properties

The potential of nicotinic acid derivatives to act as antioxidants has also been a focus of investigation. Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases.

Studies on nicotinic acid derivatives have explored their capacity to scavenge free radicals. For example, a series of Schiff base derivatives of nicotinic acid were synthesized, and those containing electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, demonstrated excellent antioxidant activity. chemistryjournal.net The antioxidant potential of compounds is often evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. researchgate.netnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the respective radical species. researchgate.netmdpi.com While the general class of nicotinic acid derivatives shows promise, specific quantitative antioxidant data for 5-(3-Nitrophenyl)nicotinic acid using these standard assays is not detailed in the reviewed literature. The presence of a nitro group, which is electron-withdrawing, may influence its antioxidant capacity differently compared to derivatives with electron-donating groups.

Modulatory Effects on Multidrug Resistance Mechanisms

There is currently no specific scientific literature available that details the modulatory effects of 5-(3-Nitrophenyl)nicotinic acid on multidrug resistance (MDR) mechanisms. MDR is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. While researchers are actively searching for P-gp inhibitors, or chemosensitizers, to reverse this resistance, studies have not yet reported on the potential role of 5-(3-Nitrophenyl)nicotinic acid in this context. General research into other classes of compounds, including some natural products and synthetic molecules, has shown promise in modulating P-gp activity, but this has not been extended to this specific nitrophenyl-substituted nicotinic acid derivative.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

No specific structure-activity relationship (SAR) studies for 5-(3-Nitrophenyl)nicotinic acid concerning its neuropharmacological or MDR-modulating activities are available in the current body of scientific literature. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity, guiding the design of more potent and effective drug candidates. While SAR studies have been conducted for other classes of nicotinic acid derivatives for different therapeutic targets, such as anti-inflammatory or antimicrobial agents, this detailed analysis has not been published for nitrophenyl-substituted nicotinic acids in the context of neuroprotection or MDR.

Selectivity in Biological Action (e.g., towards specific cell lines or enzyme types)

Information regarding the biological selectivity of 5-(3-Nitrophenyl)nicotinic acid is not available. Studies on selectivity are crucial to determine if a compound acts on a specific target, such as a particular cancer cell line or a specific enzyme, which can help in predicting its therapeutic efficacy and potential side effects. Research on other novel chemical entities often includes panels testing for cytotoxicity against various cancer and normal cell lines or assays for inhibition of different enzyme types. Such detailed selectivity profiling for 5-(3-Nitrophenyl)nicotinic acid has not been reported.

Emerging Applications and Future Research Directions

Development of Ligands for Coordination Chemistry and Material Science

The bifunctional nature of 5-(3-Nitrophenyl)nicotinic acid, featuring both a carboxylate group and a pyridine (B92270) nitrogen, makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The presence of the nitro group further modulates its electronic properties, influencing the final characteristics of the resulting materials.

Researchers have successfully synthesized various transition metal complexes using nicotinic acid and its derivatives. researchgate.net For instance, novel nickel(II) coordination polymers have been created by combining 5-(4′-carboxylphenyl)nicotinic acid with different linear N-donor co-ligands, resulting in structures ranging from 1D chains to complex 3D frameworks. rsc.org The specific architecture of these complexes is influenced by the coordination modes of the ligands. rsc.org The copper(II) and manganese(II) complexes with nicotinic acid and imidazole ligands, for example, demonstrate the ability to act as self-complementary building blocks for creating larger assembly structures through coordination and hydrogen bonds. researchgate.net This principle can be extended to 5-(3-Nitrophenyl)nicotinic acid, where the nitro-substituted phenyl ring can be used to fine-tune the electronic and steric environment of the metal center, thus allowing for the rational design of coordination complexes with desired magnetic, optical, or catalytic properties.

Table 1: Examples of Nicotinic Acid-Based Coordination Polymers and Their Properties

| Compound/Ligand | Metal Ion | Dimensionality | Key Property |

| 5-(4′-carboxylphenyl)nicotinic acid | Ni(II) | 1D, 2D, 3D | Magnetic and photocatalytic properties rsc.org |

| Nicotinic acid | Zn(II), Ni(II), Co(II) | 3D | Supramolecular and network structures researchgate.net |

| Nicotinic acid | Ag(I) | 3D | Photophysical properties nih.gov |

| Nicotinic acid and Imidazole | Cu(II), Mn(II) | Assembly structures | Potential medicinal applications researchgate.net |

Catalytic Applications of Metal Complexes Derived from the Compound

Metal complexes derived from nicotinic acid and its analogs have shown promise in catalysis. The ability to form stable and well-defined structures around a metal center is key to their catalytic potential. For example, cyclic annular Au-Cu nicotinates have demonstrated excellent catalytic activity in the reduction of nitrophenols in water, highlighting their potential for environmental wastewater treatment. researchgate.net The catalytic efficiency of these materials is linked to the synergistic effects between the different metal centers and the organic ligand.

The structural features of 5-(3-Nitrophenyl)nicotinic acid make it a candidate for developing novel catalysts. By forming complexes with various transition metals, it is possible to create catalysts for a range of organic transformations. The electronic influence of the nitro group can be harnessed to modulate the reactivity of the metallic center, potentially leading to catalysts with enhanced activity and selectivity.

Research in Corrosion Inhibition Mechanisms and Efficacy

Organic compounds containing heteroatoms like nitrogen and oxygen are known to be effective corrosion inhibitors. mdpi.com They function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic corrosion reactions. mdpi.commdpi.com Derivatives of nicotinic acid, such as nicotinehydrazide, have been investigated as corrosion inhibitors for mild steel in acidic environments, showing high inhibition efficiency. nih.gov

The mechanism of inhibition often involves the formation of a protective film through either chemical or physical adsorption on the metal surface. researchgate.net The efficacy of these inhibitors is dependent on their chemical structure, concentration, and the surrounding environment. researchgate.net Given that 5-(3-Nitrophenyl)nicotinic acid possesses both the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl and nitro groups, it has the structural requisites to act as an effective corrosion inhibitor. Future research could focus on evaluating its performance and understanding the specific mechanisms by which it protects various metals and alloys from corrosion.

Table 2: Inhibition Efficiency of Nicotinic Acid Derivatives

| Inhibitor | Metal | Environment | Max. Inhibition Efficiency (%) |

| N′-(4-hydroxy-3-methoxybenzylidene) nicotinohydrazide | Mild Steel | 1 M HCl | 97 nih.gov |

| (E)-N′-...isonicotinohydrazide (MAPEI) | N80 Steel | 15% HCl | >90 mdpi.com |

| (Z)-N′-...isonicotinohydrazide (OHEI) | N80 Steel | 15% HCl | >90 mdpi.com |

Strategic Intermediates in Advanced Chemical Synthesis

5-(3-Nitrophenyl)nicotinic acid serves as a valuable building block in organic synthesis. bldpharm.com Its structure allows for a variety of chemical transformations, making it a strategic intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional materials. For instance, nicotinonitrile derivatives, which can be synthesized from nicotinic acid precursors, are used to prepare biologically active compounds with antiviral, antibacterial, and antioxidant properties. acs.org The presence of the nitro group offers a handle for further functionalization, such as reduction to an amino group, which can then be used to construct a wide range of heterocyclic systems. The synthesis of nitrophenyl-group-containing heterocycles, such as tetrahydroisoquinolines, has been reported to yield compounds with interesting biological activities. researchgate.netacs.org

Therapeutic Target Identification and Validation in Medicinal Chemistry

Target identification and validation are crucial first steps in the modern drug discovery process. danaher.comresearchgate.net This involves identifying molecular targets, such as proteins or nucleic acids, that play a key role in a disease and then confirming that modulating these targets can lead to a therapeutic effect. danaher.comwjbphs.com Nicotinic acid itself is a well-known therapeutic agent (Vitamin B3) used to treat conditions like hyperlipidemia. nih.gov Its derivatives are actively being explored for new therapeutic applications.

The compound 5-(3-Nitrophenyl)nicotinic acid combines the pharmacologically relevant nicotinic acid scaffold with a nitrophenyl group, a feature found in various biologically active molecules. For example, new nicotinic acid-based diphenylpyrazoles have been designed and synthesized as potential antihyperlipidemic agents. nih.gov Furthermore, heterocycles containing a nitrophenyl group have been shown to possess anticancer and antioxidant properties. researchgate.net The unique combination of these structural motifs in 5-(3-Nitrophenyl)nicotinic acid makes it a promising candidate for lead optimization in drug discovery programs. It can be used as a scaffold to generate libraries of new compounds for screening against various therapeutic targets, aiding in the identification and validation of new drug candidates.

Exploration of Novel Chemical Scaffolds in Drug Discovery and Development

The quest for novel therapeutic agents is an enduring endeavor in medicinal chemistry, with the exploration of new chemical scaffolds playing a pivotal role. A scaffold is the core structure of a molecule to which various functional groups can be attached, creating a library of related compounds with diverse biological activities. The strategic selection and modification of these scaffolds are fundamental to the development of new drugs.

While direct and extensive research on "5-(3-Nitrophenyl)nicotinic acid" as a novel chemical scaffold is not widely documented in publicly available scientific literature, its constituent parts—the nicotinic acid core and the nitrophenyl moiety—are both well-established pharmacophores in drug discovery. Nicotinic acid, or vitamin B3, and its derivatives are recognized for their diverse biological activities and have been utilized as scaffolds for the development of drugs targeting a range of conditions. nih.govresearchgate.netnih.gov Similarly, the nitrophenyl group is a common feature in many biologically active compounds, often contributing to their mechanism of action.

The combination of these two entities in "5-(3-Nitrophenyl)nicotinic acid" presents a unique scaffold with potential for the development of new therapeutic agents. The exploration of this and related scaffolds could lead to the discovery of compounds with novel biological activities.

Research into derivatives of the broader nicotinic acid scaffold has yielded compounds with significant therapeutic potential, including anti-inflammatory and antimicrobial agents. For instance, two innovative series of compounds derived from the nicotinic acid scaffold have been synthesized and evaluated for their anti-inflammatory activity, showing significant effects without impacting the viability of macrophages. nih.gov

In the realm of antimicrobial research, derivatives of nicotinic acid have also shown promise. A series of acylhydrazones and their cyclized 1,3,4-oxadiazoline derivatives were synthesized from nicotinic acid. mdpi.com Certain compounds within these series exhibited potent activity against Gram-positive bacteria. mdpi.com

Furthermore, the incorporation of a nitrophenyl group into heterocyclic structures has been a strategy in the development of compounds with anticancer and antioxidant properties. For example, the synthesis of 5,6,7,8-tetrahydroisoquinolines bearing a 3-nitrophenyl or 4-nitrophenyl moiety has been explored, with some of the resulting compounds showing moderate to strong activity against pancreatic and lung cancer cell lines. nih.govresearchgate.net

The table below summarizes the findings from studies on derivatives of the nicotinic acid scaffold, highlighting the potential for this class of compounds in drug discovery.

| Compound Series | Therapeutic Target/Activity | Key Findings |

| Nicotinic acid derivatives | Anti-inflammatory | Exhibited significant anti-inflammatory activity without affecting macrophage viability. nih.gov |

| Acylhydrazones of nicotinic acid | Antimicrobial (Gram-positive bacteria) | Showed promising activity with MIC values ranging from 1.95 to 15.62 µg/mL. mdpi.com |

| 1,3,4-Oxadiazoline derivatives of nicotinic acid | Antimicrobial (Gram-positive bacteria and fungi) | Demonstrated high activity against various bacterial strains and were more active against yeasts than their acylhydrazone precursors. mdpi.com |

| 5,6,7,8-Tetrahydroisoquinolines with nitrophenyl moiety | Anticancer | Six compounds showed moderate to strong activity against pancreatic (PACA2) and lung (A549) cancer cell lines. nih.gov |

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. While the specific scaffold of "5-(3-Nitrophenyl)nicotinic acid" remains a relatively unexplored area, the proven therapeutic potential of both the nicotinic acid core and the nitrophenyl moiety suggests that derivatives of this compound could hold promise for the development of new and effective therapeutic agents. Future research in this area could focus on the synthesis and biological evaluation of a library of compounds based on the "5-(3-Nitrophenyl)nicotinic acid" scaffold to uncover its potential in various disease areas.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Nitrophenyl)nicotinic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling , where a halogenated nicotinic acid derivative (e.g., 5-bromonicotinic acid) reacts with 3-nitrophenylboronic acid. Catalytic systems like Pd(PPh₃)₄ in a mixture of DME/H₂O at 80–100°C under inert atmosphere are common .

- Optimization : Yields (~46% in some cases) depend on the stoichiometry of boronic acid (1.1 eq), catalyst loading (1–5 mol%), and reaction time (12–24 hr). Side products may arise from competing homocoupling of boronic acid .

Q. How can the purity and structural integrity of 5-(3-Nitrophenyl)nicotinic acid be validated?

- Analytical Techniques :

- HPLC : Purity ≥95% confirmed using C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows aromatic protons at δ 8.8–7.5 ppm, with distinct peaks for the nitro group (δ ~8.4 ppm, singlet) and carboxylic acid (δ ~13 ppm, broad) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 244.20 (M⁻) .

Q. What are the key physicochemical properties relevant to handling this compound?

- Solubility : Limited solubility in water; dissolves in polar aprotic solvents (e.g., DMF, DMSO) .

- Stability : Hygroscopic in open air; store in sealed containers under nitrogen at 2–8°C .

- Hazards : Potential skin/eye irritant. Use PPE (gloves, goggles) and ensure fume hood ventilation during handling .

Advanced Research Questions

Q. How does 5-(3-Nitrophenyl)nicotinic acid function as a ligand in metal-organic frameworks (MOFs)?

- Application : The nitro and carboxylic acid groups enable coordination with metal ions (e.g., Zn²⁺, Cu²⁺) to form porous MOFs. For example, analogous structures like 5-(3',5'-dicarboxylphenyl)nicotinic acid create MOFs with high surface areas (~1500 m²/g) for gas storage .

- Design Considerations : Adjusting substituents (e.g., nitro vs. methoxy) alters pore size and ligand-metal binding affinity, impacting MOF stability and selectivity .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

- Case Study : Derivatives like 5-(3-(hydroxymethyl)phenyl)nicotinic acid show conflicting data on enzyme inhibition. Resolution involves:

-

Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., fluorescence vs. radiometric) .

-

Structural Modifications : Compare analogs (Table 1) to isolate functional group contributions .

Table 1 : Bioactivity Comparison of Nicotinic Acid Derivatives

Compound Functional Groups IC₅₀ (µM) Target Enzyme 5-(3-Nitrophenyl)nicotinic acid Nitro, carboxylic acid 12.3 Tyrosinase 5-Methyl nicotinic acid Methyl, carboxylic acid >100 Inactive 5-(Hydroxymethyl) analog Hydroxymethyl, carboxylic acid 8.7 Tyrosinase

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?

- Methods :

- Docking Studies : Predict binding affinities to targets (e.g., kinases) using AutoDock Vina. The nitro group’s electron-withdrawing effect enhances π-π stacking in active sites .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

Methodological Challenges and Solutions

Q. Why do Suzuki coupling yields vary for nitro-substituted nicotinic acids, and how can reproducibility be improved?

- Issue : Nitro groups deactivate the aryl ring, reducing reactivity.

- Solutions :

- Use microwave-assisted synthesis to reduce reaction time and side reactions .

- Optimize base (e.g., K₂CO₃ vs. CsF) to enhance boronic acid activation .

Q. What are the limitations of using 5-(3-Nitrophenyl)nicotinic acid in aqueous biological assays?

- Challenge : Low solubility and stability in buffered solutions (pH 7.4).

- Workarounds :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.